1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

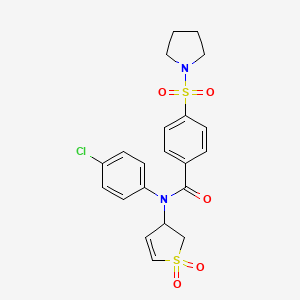

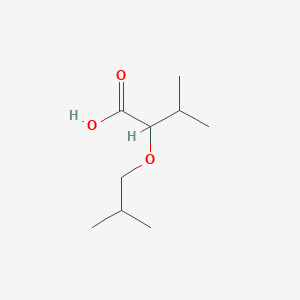

The compound "1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one" is a derivative of the dihydroquinolinone family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential for various chemical reactions.

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives can be achieved through various methods. For instance, the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, which could potentially be adapted for the synthesis of related compounds . Another method demonstrates the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence, which may be relevant for the synthesis of the compound . Additionally, the synthesis of N-methyl-1,2,3,4-tetrahydroisoquinolines using Friedel–Crafts cyclisation with a benzotriazole auxiliary could provide insights into the synthesis of benzyl-substituted dihydroquinolinones .

Molecular Structure Analysis

The molecular structure of dihydroquinolinone derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, the crystal structures of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives have been determined, providing insights into the three-dimensional arrangement of such molecules . This information can be crucial for understanding the molecular structure of "this compound" and predicting its reactivity and interactions.

Chemical Reactions Analysis

Dihydroquinolinone derivatives can participate in a variety of chemical reactions. For instance, the synthesis of 3,4-dihydrobenzo[g]isoquinoline-1(2H)-ones and 3,4-dihydroisoquinoline-1(2H)-ones via intramolecular electrophilic cyclization indicates the potential for cyclization reactions in the synthesis of related compounds . Moreover, the aminobenzylation/cyclization reaction of 2-isocyanobenzaldehydes with toluene derivatives or benzyl compounds to produce dihydroquinazoline and quinazoline derivatives suggests that similar strategies could be employed for the functionalization of dihydroquinolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinone derivatives can vary widely depending on their substitution patterns. For example, the optimization of the 1-position benzoyl side chain in isoquinolines has been shown to significantly affect their ability to displace IGF-I from its complex with IGF-binding protein-3, indicating the importance of side chain modifications on biological activity . Additionally, the use of water as a solvent in the synthesis of quinolinone derivatives highlights the potential for eco-friendly synthesis methods and the impact of solvent choice on reaction outcomes .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- Cycloaddition of Arynes : Research demonstrates the generation of benzyne from benzenediazonium-2-carboxylate, which then reacts with various triazines and isoquinolines, yielding moderate yields. This methodology could be related to the synthesis of compounds similar to 1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (Gonsalves, Melo, & Gilchrist, 1992).

- Ru(II)-Catalyzed Synthesis : A study discussed the environmentally benign synthesis of benzimidazoles from primary alcohols and aromatic diamines, catalyzed by Ru(II) complexes. This synthesis approach could be applicable to quinoline-based compounds (Luo et al., 2017).

- Aryne Cyclisation : The cyclisation of arynes with a side chain carbanion alpha to a cyanide group was investigated, leading to the preparation of various benzo-nitrogen heterocycles. This process could be relevant for synthesizing this compound (Jaques & Wallace, 1977).

Chemical Properties

- Electrospray Mass Spectrometry : Research on derivatives prepared from N-linked glycans, including 3-aminoquinoline, examined their electrospray and collision-induced dissociation fragmentation spectra. These studies highlight the complex chemical behavior of quinoline derivatives (Harvey, 2000).

- Allosteric Modulation : A study on benzoquinazolinone as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor shows the potential of quinoline derivatives in receptor modulation, which could extend to compounds like this compound (Mistry et al., 2016).

Novel Synthesis Approaches

- Intramolecular Friedel–Crafts Cyclisation : A method involving 1-hydroxymethylbenzotriazole and phenylethylamines leading to various N-methylated tetrahydroisoquinolines was studied. This approach could be relevant for the synthesis of complex quinoline derivatives (Locher & Peerzada, 1999).

- C–C and C–N Bond Formation in Water : An eco-friendly protocol for synthesizing novel quinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond-forming strategy in aqueous solvent was developed. This method could be adapted for the synthesis of compounds like this compound (Yadav, Vagh, & Jeong, 2020).

Additional Applications

- Nonlinear Optical Properties : A study on the optical susceptibilities of ladder polymers related to quinoline compounds suggests potential applications in the field of optoelectronics (Lindle et al., 1990).

Eigenschaften

IUPAC Name |

1-benzyl-6-methyl-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2/c1-17-8-11-20(12-9-17)24(27)22-16-26(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZGERRJKXXWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)